molecular formula C12H16F3O3P B2878744 Diethyl 4-(trifluoromethyl)benzylphosphonate CAS No. 99578-68-4

Diethyl 4-(trifluoromethyl)benzylphosphonate

Cat. No.: B2878744
CAS No.: 99578-68-4
M. Wt: 296.226
InChI Key: NTQKMIQYHZLRSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-(trifluoromethyl)benzylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with diethyl phosphite in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling reactions with aryl halides can yield various arylphosphonates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-(trifluoromethyl)benzylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring enhanced lipophilicity and metabolic stability .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-5-7-11(8-6-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQKMIQYHZLRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethylbenzyl bromide (5.68 g, 23.8 mmol) and triethyl phosphite(10.4 g, 63 mmol) was heated at reflux under nitrogen for 5 hours. The excess triethyl phosphite was removed by distillation and the crude product was purified by distillation at 95° C. (0.07 mm Hg.) to give 6.27 g, 89% of the product as an oil. D.C.I.M.S.[MH+,297].
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Yield
89%

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